molecular formula C23H22F2N4O3S B266293 1-Ethyl-6-fluoro-7-{4-[(2-fluoroanilino)carbothioyl]-1-piperazinyl}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

1-Ethyl-6-fluoro-7-{4-[(2-fluoroanilino)carbothioyl]-1-piperazinyl}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

Número de catálogo B266293
Peso molecular: 472.5 g/mol
Clave InChI: IQRIDGFPYRSRED-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Ethyl-6-fluoro-7-{4-[(2-fluoroanilino)carbothioyl]-1-piperazinyl}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid, commonly known as EFPIQ, is a synthetic compound that belongs to the class of fluoroquinolone antibiotics. It is a broad-spectrum antibiotic that is used to treat a variety of bacterial infections. EFPIQ was first synthesized in the late 1990s and has since been extensively studied for its potential use in the treatment of bacterial infections.

Mecanismo De Acción

EFPIQ works by inhibiting the activity of DNA gyrase and topoisomerase IV, which are enzymes that are essential for bacterial DNA replication and cell division. By inhibiting these enzymes, EFPIQ prevents bacterial cells from replicating and dividing, leading to their death.
Biochemical and Physiological Effects:
EFPIQ has been shown to have low toxicity and is generally well-tolerated in animal studies. However, like other antibiotics, EFPIQ can have adverse effects on the microbiota of the gut and other body sites, leading to the development of antibiotic-associated diarrhea and other complications.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

EFPIQ has several advantages for use in laboratory experiments. It has a broad spectrum of activity against a wide range of bacteria, making it useful for studying different bacterial species and strains. EFPIQ is also relatively stable and can be easily synthesized in large quantities. However, EFPIQ has some limitations for use in laboratory experiments, including its potential toxicity to animal models and its potential to select for antibiotic-resistant bacterial strains.

Direcciones Futuras

There are several potential future directions for research on EFPIQ. One area of interest is the development of new formulations of EFPIQ that can be used to treat infections in different body sites, such as the lungs or urinary tract. Another area of interest is the development of combination therapies that include EFPIQ and other antibiotics to enhance their effectiveness against resistant bacterial strains. Finally, there is a need for further research on the potential long-term effects of EFPIQ on the microbiota of the gut and other body sites, as well as its potential to select for antibiotic-resistant bacterial strains.

Métodos De Síntesis

The synthesis of EFPIQ involves a multi-step process that begins with the reaction of 2-fluoroaniline with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate to form the piperazine derivative. Finally, the piperazine derivative is reacted with 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid to form EFPIQ.

Aplicaciones Científicas De Investigación

EFPIQ has been extensively studied for its potential use in the treatment of bacterial infections. In vitro studies have shown that EFPIQ has potent antibacterial activity against a broad range of Gram-positive and Gram-negative bacteria, including strains that are resistant to other antibiotics. EFPIQ has also been shown to be effective against biofilms, which are communities of bacteria that can be difficult to treat with conventional antibiotics.

Propiedades

Nombre del producto

1-Ethyl-6-fluoro-7-{4-[(2-fluoroanilino)carbothioyl]-1-piperazinyl}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

Fórmula molecular

C23H22F2N4O3S

Peso molecular

472.5 g/mol

Nombre IUPAC

1-ethyl-6-fluoro-7-[4-[(2-fluorophenyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C23H22F2N4O3S/c1-2-27-13-15(22(31)32)21(30)14-11-17(25)20(12-19(14)27)28-7-9-29(10-8-28)23(33)26-18-6-4-3-5-16(18)24/h3-6,11-13H,2,7-10H2,1H3,(H,26,33)(H,31,32)

Clave InChI

IQRIDGFPYRSRED-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC4=CC=CC=C4F)F)C(=O)O

SMILES canónico

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC4=CC=CC=C4F)F)C(=O)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.